2-Chloro-5-methylbenzenesulfonyl fluoride

Catalog No.
S14173373
CAS No.
25300-24-7
M.F
C7H6ClFO2S
M. Wt
208.64 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-5-methylbenzenesulfonyl fluoride

CAS Number

25300-24-7

Product Name

2-Chloro-5-methylbenzenesulfonyl fluoride

IUPAC Name

2-chloro-5-methylbenzenesulfonyl fluoride

Molecular Formula

C7H6ClFO2S

Molecular Weight

208.64 g/mol

InChI

InChI=1S/C7H6ClFO2S/c1-5-2-3-6(8)7(4-5)12(9,10)11/h2-4H,1H3

InChI Key

WDFLVNAFGWTULL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)Cl)S(=O)(=O)F

2-Chloro-5-methylbenzenesulfonyl fluoride is an organic compound characterized by the presence of a chlorine atom and a sulfonyl fluoride group attached to a methyl-substituted benzene ring. Its molecular formula is C7_7H8_8ClF2_2O2_2S, and it belongs to the class of sulfonyl fluorides, which are known for their reactivity and utility in various chemical applications. The compound exhibits a unique structure that combines both electrophilic and nucleophilic properties, making it a valuable intermediate in organic synthesis and medicinal chemistry.

The reactivity of 2-chloro-5-methylbenzenesulfonyl fluoride is primarily attributed to its sulfonyl fluoride moiety, which can participate in various nucleophilic substitution reactions. Common reactions include:

  • Nucleophilic Substitution: The sulfonyl fluoride group can be replaced by nucleophiles such as amines or alcohols, leading to the formation of sulfonamides or sulfonate esters.
  • Fluorination Reactions: The presence of the fluorine atom allows for further functionalization through electrophilic fluorination or substitution reactions.
  • Covalent Bond Formation: This compound can form covalent bonds with biological targets, such as enzymes, which can be exploited in drug design and development.

Research indicates that compounds like 2-chloro-5-methylbenzenesulfonyl fluoride exhibit significant biological activities. These include:

  • Enzyme Inhibition: The sulfonyl fluoride group is known to act as a covalent inhibitor for various enzymes, particularly serine proteases. This property is leveraged in drug discovery to create selective inhibitors.
  • Antimicrobial Activity: Some studies have suggested that sulfonyl fluorides can demonstrate antimicrobial properties, making them potential candidates for developing new antibiotics.
  • Anticancer Potential: The ability of this compound to interact with specific protein targets has led to investigations into its use as an anticancer agent.

The synthesis of 2-chloro-5-methylbenzenesulfonyl fluoride can be achieved through several methods:

  • Direct Fluorination: Starting from 2-chloro-5-methylbenzenesulfonic acid, fluorination can be performed using reagents such as thionyl fluoride or sulfur tetrafluoride under controlled conditions.
  • Chlorosulfonation: Chlorination followed by sulfonation using chlorosulfonic acid can yield the desired sulfonyl fluoride.
  • Sulfonylation of Aromatic Compounds: Aromatic compounds can be treated with sulfur trioxide and then fluorinated to introduce the sulfonyl fluoride group.

2-Chloro-5-methylbenzenesulfonyl fluoride finds applications in various fields:

  • Pharmaceutical Industry: Used as an intermediate in the synthesis of drugs targeting specific enzymes or receptors.
  • Chemical Synthesis: Acts as a reagent in organic synthesis for the preparation of more complex molecules.
  • Biochemical Research: Utilized in studies involving enzyme kinetics and protein interactions due to its ability to form covalent bonds with biological macromolecules.

Studies focusing on interaction mechanisms involving 2-chloro-5-methylbenzenesulfonyl fluoride have demonstrated its capacity to form covalent bonds with various biological targets. This reactivity profile is crucial for understanding its role as a potential drug candidate. Notably, it has been shown to engage with serine residues in proteins, enhancing selectivity and potency in therapeutic applications.

Several compounds share structural or functional similarities with 2-chloro-5-methylbenzenesulfonyl fluoride. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
2-Chloro-4-fluorobenzenesulfonyl fluorideContains a fluorine atom and a sulfonyl fluoride groupHigher electrophilicity due to fluorine
4-Methylbenzenesulfonyl fluorideMethyl substitution at para positionLess steric hindrance compared to 2-chloro variant
Benzenesulfonyl chlorideLacks fluorine but has similar sulfonyl functionalityMore stable but less reactive than sulfonyl fluorides
3-Chloro-4-methylbenzenesulfonamideContains an amide group instead of a fluorideDifferent reactivity profile due to amide bond

These compounds highlight the unique combination of functionalities present in 2-chloro-5-methylbenzenesulfonyl fluoride, particularly its dual role as both a sulfonamide and a sulfonyl fluoride, which enhances its reactivity and applicability in various chemical contexts.

XLogP3

2.7

Hydrogen Bond Acceptor Count

3

Exact Mass

207.9761065 g/mol

Monoisotopic Mass

207.9761065 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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